molecular formula C7H16N2O B12942114 (2,4-Dimethylmorpholin-3-yl)methanamine

(2,4-Dimethylmorpholin-3-yl)methanamine

Cat. No.: B12942114
M. Wt: 144.21 g/mol
InChI Key: SMMKAUJFHDARGL-UHFFFAOYSA-N
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Description

(2,4-Dimethylmorpholin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 4 positions of the morpholine ring and a methanamine group at the 3 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylmorpholin-3-yl)methanamine typically involves the reaction of morpholine derivatives with suitable alkylating agents. One common method is the alkylation of 2,4-dimethylmorpholine with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, amine oxides, and reduced amine compounds .

Scientific Research Applications

(2,4-Dimethylmorpholin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylmorpholin-4-yl)methanamine
  • (3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine

Uniqueness

(2,4-Dimethylmorpholin-3-yl)methanamine is unique due to the specific positioning of the methyl groups and the methanamine group on the morpholine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2,4-dimethylmorpholin-3-yl)methanamine

InChI

InChI=1S/C7H16N2O/c1-6-7(5-8)9(2)3-4-10-6/h6-7H,3-5,8H2,1-2H3

InChI Key

SMMKAUJFHDARGL-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCO1)C)CN

Origin of Product

United States

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